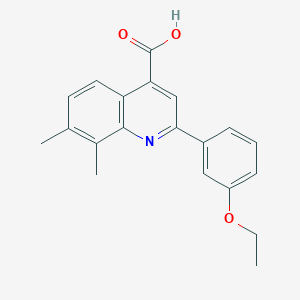

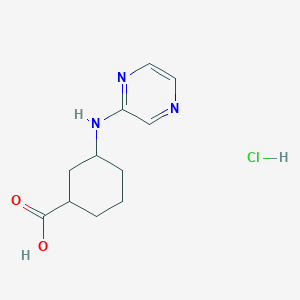

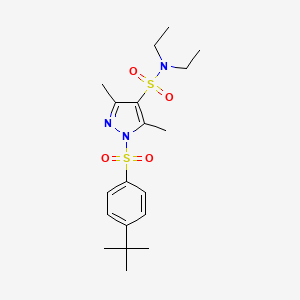

2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenolic compounds, such as the one you mentioned, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Synthesis Analysis

Phenolic compounds can be synthesized through various methods. For instance, Knoevenagel-condensations are used to access carboxylic acids from a malonic acid and an appropriate aldehyde .

Molecular Structure Analysis

The molecular structure of phenolic compounds is defined by the presence of one or more hydroxyl groups directly attached to one or more aromatic rings .

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions. For example, they can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron .

Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

Photolabile Protecting Groups

The synthesis and photochemistry of photolabile protecting groups based on brominated hydroxyquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), demonstrate significant efficiency and sensitivity for multiphoton-induced photolysis. These compounds, including analogs related to "2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid", have been identified for their potential in vivo use, owing to their increased solubility and minimal fluorescence, making them suitable as caging groups for biological messengers (Fedoryak & Dore, 2002).

Antibacterial and Antifungal Agents

Research on 4-hydroxyquinoline-3-carboxylic acid derivatives has revealed their synthesis and antibacterial activities. The creation of compounds containing a pyrrole or 2,5-dimethylpyrrole group demonstrates the versatility of quinoline derivatives in the development of novel antibacterial and antifungal agents (Corelli et al., 1983).

Synthesis and Structural Studies

The synthesis of cadmium complexes using carboxyl functionalized 2-phenylquinoline derivatives illustrates the application of these compounds in creating new materials with potential fluorescent behavior and antibacterial activities (Lei et al., 2014). Additionally, the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids showcases a convenient method for constructing key arylquinolines involved in HIV integrase projects (Jentsch et al., 2018).

Complexation with Metal Ions

Studies on the complexation of transition series metal ions by nalidixic acid and related methoxyquinolones, including "2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid" derivatives, have provided insights into their influence on partition coefficients and antibacterial activity. These findings suggest that lipid solubility is not a major factor in the mechanism of action of such compounds, supporting the involvement of 1:1 drug-metal complexes (Bailey et al., 1984).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(3-ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(22)23)16-9-8-12(2)13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMMBNQMQRCFKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide](/img/structure/B2845912.png)

![2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2845918.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2845930.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2845932.png)

![2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2845933.png)